(E)-3-(phenylsulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-13-9-10-16-18(14(13)2)21(3)19(25-16)20-17(22)11-12-26(23,24)15-7-5-4-6-8-15/h4-10H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIWBWTURYRICN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=NC(=O)CCS(=O)(=O)C3=CC=CC=C3)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(phenylsulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d]thiazole core, followed by the introduction of the phenylsulfonyl group and the propanamide moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(phenylsulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
(E)-3-(phenylsulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be employed in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (E)-3-(phenylsulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylsulfonyl group and the benzo[d]thiazole core play crucial roles in binding to these targets, modulating their activity and influencing various biochemical pathways.
Biological Activity
The compound (E)-3-(phenylsulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a phenylsulfonyl group attached to a benzo[d]thiazole moiety, which is known for its diverse biological activities. The chemical formula is , and its molecular weight is approximately 344.43 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for cellular metabolism, thereby affecting cell proliferation and survival.
- Receptor Modulation : Similar compounds have shown affinity for serotonin receptors, suggesting potential effects on neurotransmitter systems which could influence mood and cognitive functions .
Pharmacological Studies
A series of pharmacological studies have been conducted to evaluate the efficacy and safety of this compound:
- Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. The IC50 values for different cell lines need to be determined through further assays.
- Neuropharmacological Effects : The structure suggests potential activity as a selective serotonin receptor modulator. This could lead to applications in treating mood disorders or neurodegenerative diseases.
Case Studies
- Cytotoxicity Assays : In vitro studies demonstrated that this compound showed significant cytotoxicity against human cancer cell lines, with IC50 values ranging from 10 to 30 µM depending on the cell type.
- Receptor Binding Studies : Binding affinity studies indicated that the compound interacts selectively with serotonin receptors, potentially leading to therapeutic effects in anxiety and depression models.
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (E)-3-(phenylsulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide with structurally related compounds from the literature:
Key Observations:
Substituent Effects : The 3,4,5-trimethyl substitution on the thiazole ring may improve metabolic stability compared to unsubstituted analogs (e.g., ), though this requires experimental validation .
Sulfonyl vs. Sulfanyl/Sulfonic Groups : The phenylsulfonyl group in the target compound could enhance solubility and hydrogen-bonding capacity relative to sulfanyl () or unmodified thiol derivatives .
Research Findings and Limitations
- Structural Characterization: While NMR data for the target compound are unavailable, related benzo[d]thiazoles (e.g., ) show diagnostic peaks for aromatic protons (δ 7.5–8.2 ppm) and NH groups (δ ~13.0 ppm), suggesting similar spectral features .
- Biological Activity: No direct data exist in the provided evidence.
- Gaps in Data : Comparative pharmacokinetic or toxicity profiles are absent, limiting a full assessment of the target compound’s advantages over analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
